2-(cyclohexyloxy)ethanethioamide
Description
2-(Cyclohexyloxy)ethanethioamide is a thioamide derivative characterized by a cyclohexyloxy group attached to an ethanethioamide backbone. Thioamides, in general, exhibit unique electronic properties due to sulfur's electronegativity and polarizability, which influence their reactivity and biological interactions .
Properties
CAS No. |
1016753-14-2 |
|---|---|
Molecular Formula |
C8H15NOS |
Molecular Weight |
173.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexyloxy)ethanethioamide typically involves the reaction of cyclohexanol with ethyl chloroacetate to form ethyl 2-(cyclohexyloxy)acetate. This intermediate is then subjected to thionation using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent to yield this compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexyloxy)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ethanethioamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may be conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted ethanethioamide derivatives
Scientific Research Applications
2-(cyclohexyloxy)ethanethioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclohexyloxy)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Cyclohexyloxy Group: Unlike aromatic substituents (e.g., tolyloxy or halogenated phenyl), the cyclohexyl group is non-aromatic and bulky, which may reduce intermolecular interactions but improve metabolic stability . Halogenated Analogs: Compounds like 2-(2-Chloro-4-fluorophenoxy)ethanethioamide exhibit higher reactivity due to electron-withdrawing halogens, making them potent enzyme inhibitors . Trifluoromethyl Derivatives: The CF3 group in 2-[3-(Trifluoromethyl)phenyl]ethanethioamide enhances hydrophobicity and binding to targets like kinases or proteases .
Biological Activity: Thioamides generally interact with enzymes or receptors via hydrogen bonding (amide NH/S) and hydrophobic interactions (substituents) . Halogenated analogs show stronger antimicrobial and antifungal activities compared to non-halogenated derivatives .
Synthetic Challenges :
- Cyclohexyloxy derivatives may require specialized synthetic routes to avoid steric hindrance during coupling reactions, unlike smaller substituents (e.g., methyl or methoxy groups) .
Research Findings and Data Tables
Table 1: Predicted Physicochemical Properties of Selected Ethanethioamides
| Compound | LogP (Predicted) | Molecular Weight (g/mol) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 3.2 | 201.3 | <0.1 |
| 2-(m-Tolyloxy)ethanethioamide | 2.8 | 181.3 | 0.5 |
| 2-(2-Chloro-4-fluorophenoxy)ethanethioamide | 3.5 | 229.7 | <0.1 |
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